molecular formula C9H7BrN2O2 B1529545 Methyl 4-bromo-6-azaindole-3-carboxylate CAS No. 1363381-62-7

Methyl 4-bromo-6-azaindole-3-carboxylate

Cat. No.: B1529545
CAS No.: 1363381-62-7
M. Wt: 255.07 g/mol
InChI Key: YKLCBYMREBOXCU-UHFFFAOYSA-N
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Description

“Methyl 4-bromo-6-azaindole-3-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It has a molecular weight of 255.07 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H7BrN2O2/c1-14-9(13)6-4-11-8-5(6)2-3-7(10)12-8/h2-4H,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

  • Preparation of the Azaindoline Family

    A method for preparing azaindolines, including derivatives that could potentially be derived from Methyl 4-bromo-6-azaindole-3-carboxylate, involves intramolecular carbolithiation. This one-pot, three-step sequence provides access to substituted azaindolines, important for pharmaceutical research (Bailey et al., 2008).

  • Site-Selective Arylation

    The site-selective arylation of azaindole derivatives via N-oxide activation offers a pathway to modify the azaindole core, pivotal for the development of novel pharmaceutical agents (Huestis & Fagnou, 2009).

  • Scalable Synthesis of Azaindoles

    A scalable synthesis approach for 7-methyl-4-azaindole, a related compound, showcases the potential for large-scale production of azaindole derivatives for use in drug discovery programs (Subota et al., 2017).

Applications in Drug Development and Organic Chemistry

  • Pd-Catalyzed Sequential Arylation

    The palladium-catalyzed synthesis of multi-aryl azaindoles, including the potential for derivatives of this compound, demonstrates a method for creating complex molecules with potential applications in OLEDs, sensors, and bio-imaging tools (Cardoza et al., 2019).

  • HIV-1 Attachment Inhibitor Pro-drug Synthesis

    A short and efficient synthesis of a complex 6-azaindole, BMS-663068, highlights the role of azaindole derivatives in developing novel therapeutics. The synthesis involves a regioselective Friedel-Crafts acylation among other steps, emphasizing the versatility and importance of azaindole frameworks in medicinal chemistry (Chen et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed or cause eye irritation . The hazard statements associated with it are H302 and H320 .

Properties

IUPAC Name

methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLCBYMREBOXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CN=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601162051
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-62-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601162051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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